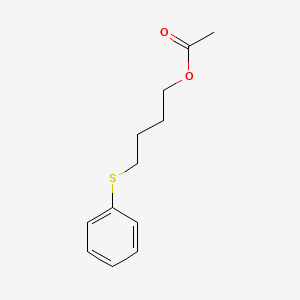

4-phenylsulfanylbutyl acetate

Description

Properties

Molecular Formula |

C12H16O2S |

|---|---|

Molecular Weight |

224.32 g/mol |

IUPAC Name |

4-phenylsulfanylbutyl acetate |

InChI |

InChI=1S/C12H16O2S/c1-11(13)14-9-5-6-10-15-12-7-3-2-4-8-12/h2-4,7-8H,5-6,9-10H2,1H3 |

InChI Key |

JLVMDJKATHGNQC-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OCCCCSC1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-phenylsulfanylbutyl acetate typically involves the reaction of 4-phenylsulfanylbutanol with acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can further enhance the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Phenylsulfanylbutyl acetate undergoes various chemical reactions, including:

Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The acetate group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: 4-phenylsulfanylbutanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Phenylsulfanylbutyl acetate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of fragrances and flavoring agents due to its unique aromatic properties.

Mechanism of Action

The mechanism of action of 4-phenylsulfanylbutyl acetate involves its interaction with various molecular targets. The phenylsulfanyl group can interact with enzymes and proteins, potentially inhibiting their activity. The acetate group can undergo hydrolysis, releasing acetic acid and the corresponding alcohol, which can further interact with biological targets.

Comparison with Similar Compounds

Structural and Functional Group Analysis

4-Phenylsulfanylbutyl acetate belongs to a class of sulfur-containing esters. Key comparable compounds include:

- Vinyl acetate: A simple ester monomer used extensively in polymer production.

- 4-Phenylbutyric acid : A carboxylic acid derivative with a phenyl-substituted alkyl chain.

The table below summarizes critical differences:

Research Findings and Practical Implications

Solubility and Stability :

- This compound’s solubility in 0.2 M ammonium acetate suggests hydrophilic-lipophilic balance (HLB) suitable for emulsified systems, though stability under varying pH/temperature conditions is unreported .

- Vinyl acetate’s low boiling point (72°C) necessitates careful handling during polymerization , while 4-phenylbutyric acid’s solid-state stability requires standard laboratory storage protocols .

- Industrial Relevance: The phenylsulfanyl moiety may confer antioxidant or antimicrobial properties to this compound, but further studies are needed to confirm these hypotheses. Vinyl acetate’s dominance in polymer industries underscores the economic importance of ester monomers, whereas 4-phenylbutyric acid’s niche pharmaceutical applications highlight its specialized utility .

Q & A

Basic: What synthetic routes are optimal for producing 4-phenylsulfanylbutyl acetate with high purity?

Answer:

The synthesis of this compound typically involves nucleophilic substitution or esterification. For example:

- Thiol-Acetate Esterification : React 4-phenylsulfanylbutanol with acetyl chloride in anhydrous conditions using a base (e.g., pyridine) to neutralize HCl byproducts. Monitor reaction progress via TLC (Rf ~0.5 in hexane:ethyl acetate 3:1).

- Sulfur Insertion : Introduce the phenylsulfanyl group via thiol-ene "click" chemistry, followed by acetylation. Optimize molar ratios (1:1.2 thiol:alkene) under UV light with a photoinitiator (e.g., DMPA) .

Purification : Use column chromatography (silica gel, gradient elution) or recrystallization (ethanol/water). Confirm purity via HPLC (>98%) and NMR (absence of unreacted thiol protons at δ 1.5–1.7 ppm) .

Basic: How can structural characterization of this compound be validated?

Answer:

Combine spectroscopic and chromatographic methods:

- NMR :

- ¹H NMR : Look for acetate methyl protons (δ 2.0–2.1 ppm) and phenylsulfanyl aromatic protons (δ 7.2–7.4 ppm).

- ¹³C NMR : Confirm ester carbonyl (δ 170–172 ppm) and quaternary sulfur-linked carbon (δ 40–45 ppm).

- Mass Spectrometry : ESI-MS should show [M+H]+ at m/z 238.3 (calculated for C₁₂H₁₅O₂S).

- IR : Ester C=O stretch (~1740 cm⁻¹) and C-S bond (~670 cm⁻¹) .

Advanced: How do solvent polarity and pH affect the stability of this compound in enzymatic assays?

Answer:

The ester group is susceptible to hydrolysis. Stability studies should include:

- Solvent Screening : Use polar aprotic solvents (e.g., DMSO, acetonitrile) to minimize hydrolysis. Avoid aqueous buffers unless stabilized with surfactants (e.g., 0.1% Tween-80).

- pH Dependence : At pH >7, base-catalyzed ester hydrolysis dominates. For enzyme assays, maintain pH 6–7 (phosphate buffer) and pre-incubate the compound with esterase inhibitors (e.g., PMSF) to prevent degradation .

Data Validation : Compare hydrolysis rates via UV-Vis (loss of acetate absorbance at 210 nm) and LC-MS quantification .

Advanced: How can contradictory spectral data (e.g., unexpected NMR splitting) be resolved for this compound?

Answer:

Contradictions often arise from impurities, tautomerism, or dynamic effects:

- Dynamic NMR : If splitting persists at variable temperatures (e.g., 25°C to –40°C), investigate restricted rotation around the C-S bond.

- Decoupling Experiments : Use ¹H-¹H COSY to identify coupling partners and rule out diastereomeric impurities.

- Computational Modeling : Compare experimental ¹³C shifts with DFT-calculated values (e.g., B3LYP/6-31G*) to validate assignments .

Case Study : A 2021 study on analogous sulfonyl esters used 2D NOESY to resolve steric hindrance effects .

Advanced: What experimental designs are optimal for studying its interactions with lipid bilayers?

Answer:

- Membrane Incorporation : Use fluorescence anisotropy with DPH probes to measure changes in membrane fluidity. Prepare liposomes (e.g., DOPC:cholesterol 7:3) and incorporate this compound at 0.1–5 mol%.

- DSC : Monitor phase transitions via differential scanning calorimetry to assess disruption of lipid packing.

- MD Simulations : Parameterize the compound’s force field (e.g., CHARMM36) to predict insertion depth and hydrogen bonding with phospholipid headgroups .

Advanced: How can researchers address discrepancies in reported bioactivity data (e.g., antioxidant vs. pro-oxidant effects)?

Answer:

Contradictions may stem from assay conditions or redox-state dependence:

- Dose-Response Curves : Test concentrations from 1 μM to 100 μM. Use cell-free systems (e.g., DPPH assay) to isolate chemical vs. cellular effects.

- ROS Detection : Compare results from dichlorofluorescein (DCF) and MitoSOX (mitochondrial-specific) assays.

- Redox Buffers : Control glutathione levels in cell culture to mimic physiological vs. oxidative stress conditions .

Example : A 2024 study on cholesteryl acetate highlighted concentration-dependent duality in lipid peroxidation .

Basic: What safety protocols are critical when handling this compound?

Answer:

- PPE : Wear nitrile gloves, goggles, and a lab coat. Use in a fume hood due to potential vapor release.

- Spill Management : Neutralize with activated carbon; avoid water to prevent hydrolysis.

- Toxicity Screening : Refer to analogous sulfones (e.g., diphenyl sulfone LD₅₀ = 5 g/kg in rats) and acetate esters (e.g., ethyl acetate TLV = 400 ppm) for risk assessment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.